Methyl 3-hydroxy-4-methylpent-4-enoate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-4-methylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)6(8)4-7(9)10-3/h6,8H,1,4H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVKBHYRWFNCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
From Methyl 3-hydroxy-4-methyl-2-methylenepentanoate via Bromination and Hydroxymethylation
A well-documented method involves the bromination of methyl 3-hydroxy-4-methyl-2-methylenepentanoate followed by a formaldehyde addition to introduce the hydroxymethyl group, which upon further processing yields this compound.
Step A: Bromination
- React methyl 3-hydroxy-4-methyl-2-methylenepentanoate with dimethyl sulfide under controlled temperature.
- The reaction is conducted at 0°C, then warmed to room temperature and stirred for 24 hours.
- Work-up involves extraction with pentane and brine washes, followed by drying and purification by column chromatography.
- Yield: Approximately 66% of the bromo ester as a colorless oil.
Step B: Hydroxymethylation
- The bromo ester is reacted with aqueous formaldehyde and indium powder in a tetrahydrofuran-water mixture at room temperature for 20 hours.
- After extraction and purification, methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate is obtained.
- Yield: Approximately 75% as a colorless oil.
Step C: Conversion to Target Compound
- Subsequent steps involve oxidation or rearrangement to convert the hydroxymethyl group to the hydroxy group at the 3-position, forming this compound.
This method is detailed in the Organic Syntheses procedure and is notable for its use of indium powder as a mild reducing agent and formaldehyde as a hydroxymethyl source.
Alkylation of Methyl 3-hydroxybenzoate Derivatives
Another approach involves the alkylation of methyl 3-hydroxybenzoate derivatives with bromo-3-methylbut-2-en-1-yl acetate under basic conditions:
- Reaction of methyl 3-hydroxybenzoate with 4-bromo-3-methylbut-2-en-1-yl acetate in the presence of potassium carbonate in acetone.
- The reaction proceeds under argon atmosphere with dry solvents.
- After stirring, the crude mixture is purified by silica gel chromatography.
- This method yields esters with the 3-hydroxy and 4-methylpent-4-enoate moiety incorporated.
- The methyl ester can be converted to the corresponding acid by treatment with sodium hydroxide in ethanol.
- Further functionalization can be achieved by coupling agents like EDCI and HOBt for amide formation.
This pathway allows for the preparation of various substituted analogs and has been used in the synthesis of related hydroxy-alkenoates.
Enantioselective Catalytic Hydrogenation and Transfer Hydrogenation
For stereoselective synthesis, catalytic transfer hydrogenation methods have been employed:
- Use of a ruthenium(II) catalyst complexed with chiral ligands (e.g., (S,S)-DPAE) in isopropanol.
- The catalyst is prepared by stirring dichloro(mesitylene)ruthenium(II) dimer with the ligand at 80°C.
- The substrate (an unsaturated ester precursor) is then subjected to transfer hydrogenation using formic acid and triethylamine as hydrogen donors.
- The reaction is carried out at room temperature and the product purified by flash chromatography.
- This method yields enantioenriched this compound with high stereoselectivity.
This approach is valuable for producing optically active hydroxy esters for pharmaceutical applications.
Chemoenzymatic One-Pot Synthesis
A novel chemoenzymatic approach combines chemical rearrangement and enzymatic hydrolysis:
- Initial-Wittig rearrangement converts allyl ethers to hydroxy esters.
- Followed by enzymatic hydrolysis to selectively produce the α-hydroxy half-ester.
- This method achieves good yields (up to 85%) and diastereoselectivity.
- The reaction conditions are mild and environmentally friendly.
Such strategies are promising for scalable synthesis of this compound derivatives with controlled stereochemistry.
Summary Table of Preparation Methods
Research Discoveries and Notes
- The use of indium powder in aqueous media allows for selective hydroxymethylation without over-reduction or side reactions, improving yield and purity.
- Alkylation of hydroxybenzoate derivatives provides a modular approach to synthesize substituted this compound analogs, useful in medicinal chemistry.
- Catalytic transfer hydrogenation with chiral ruthenium complexes enables access to enantiomerically enriched products, critical for biological activity studies.
- Chemoenzymatic methods reduce the number of purification steps and improve stereochemical control, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxo-4-methylpent-4-enoate.
Reduction: The double bond in the compound can be reduced to form methyl 3-hydroxy-4-methylpentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Methyl 3-oxo-4-methylpent-4-enoate
Reduction: Methyl 3-hydroxy-4-methylpentanoate
Substitution: Methyl 3-chloro-4-methylpent-4-enoate
Scientific Research Applications
Methyl 3-hydroxy-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the compound allow it to participate in various biochemical reactions, such as enzyme-catalyzed transformations. These interactions can lead to the formation of new compounds with distinct biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 3-hydroxy-4-methylpent-4-enoate and analogous compounds:
Key Observations:
- The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like Methyl 3,3-dimethylpent-4-enoate .
- The α,β-unsaturated ester system in this compound and MMP enables conjugation, influencing electronic properties and reactivity toward nucleophilic additions or reductions .
Chemical Reactivity
- Hydrogenation: this compound’s double bond can undergo sequential hydrogenation, similar to Ethyl 2-oxo-4-arylbut-3-enoate, which is reduced to Ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity .
- Hydrolysis: The ester group is susceptible to hydrolysis, yielding 3-hydroxy-4-methylpent-4-enoic acid, analogous to the hydrolysis of Methyl 2-hexenoate to 2-hexenoic acid .
- Charge Transfer: Unlike MMP, which exhibits nonlinear optical (NLO) activity due to intramolecular charge transfer between the methoxyphenyl and ester groups , this compound’s hydroxyl group may promote different electronic interactions, though NLO properties remain unexplored.
Physical Properties and Stability
Stability Notes:
- This compound’s hydroxyl group may lead to dehydration under acidic conditions, forming a more stable α,β-unsaturated ester.
- MMP’s methoxyphenyl group stabilizes the conjugated system, enhancing thermal stability for NLO applications .
Biological Activity
Methyl 3-hydroxy-4-methylpent-4-enoate, also known as (3S)-3-hydroxy-4-methylpent-4-enoic acid, is an organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its unique stereochemistry, which contributes to its distinct biological properties. Its molecular formula is CHO, and it has a molecular weight of approximately 144.17 g/mol. The compound features a hydroxyl group (-OH), a double bond (C=C), and a methyl group (-CH), which play crucial roles in its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target proteins. The double bond and methyl group contribute to the compound's overall reactivity, allowing it to participate in various biochemical transformations .
Enzyme Interactions
Research indicates that this compound can act as an intermediate in enzyme-catalyzed reactions. Its structural features enable it to engage with enzymes involved in metabolic pathways, potentially influencing their activity and the overall metabolic profile of cells .
Biological Activities
This compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Studies suggest that this compound may have anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation .
- Antimicrobial Activity : Preliminary research indicates potential antimicrobial effects against various pathogens, which could be beneficial in developing new antibiotics or treatments for infections .
- Role in Metabolic Pathways : The compound's ability to participate in metabolic processes highlights its importance in biochemical research and potential applications in metabolic engineering .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group, double bond, methyl group | Anti-inflammatory, antimicrobial |
| Ethyl 3-hydroxy-4-methylpent-4-enoate | Similar structure but varies in esterification | Intermediate in enzyme reactions |
| 4-Methylpent-4-enoic acid | Lacks hydroxyl group | Different chemical properties |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Study : A study demonstrated that the compound inhibited pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent .
- Antimicrobial Efficacy : Research indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, providing a basis for further exploration in antibiotic development .
- Metabolic Pathway Investigation : A metabolic engineering study highlighted the role of this compound as a precursor in synthesizing bioactive molecules, emphasizing its utility in biotechnological applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-hydroxy-4-methylpent-4-enoate, and how can reaction conditions be optimized?
- Methodology :
- Esterification : React 3-hydroxy-4-methylpent-4-enoic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC).
- Protection-Deprotection : Use silyl protecting groups (e.g., TMSCl) to shield the hydroxyl group during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF).
- Optimization : Adjust temperature (40–60°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading to maximize yield.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identify ester carbonyl (δ ~170 ppm in 13C NMR), hydroxyl proton (δ 1–5 ppm, broad in 1H NMR), and olefinic protons (δ 5–6 ppm).
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
- Mass Spectrometry (MS) : Use ESI-MS to detect molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Diffraction : Resolve crystal structure for absolute configuration validation .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set analysis?
- Methodology :
Solve the crystal structure using SHELXD for phase determination and SHELXL for refinement .
Generate ORTEP diagrams via ORTEP-3 to visualize molecular packing and hydrogen bonds .
Apply graph set analysis (as per Etter’s rules) to classify hydrogen-bonding motifs (e.g., chains, rings) and quantify donor-acceptor distances (typically 2.6–3.0 Å for O-H···O) .
- Example : A study of analogous esters revealed C(6) chains and R₂²(8) rings in hydrogen-bonding networks .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Validation Tools :
- Use PLATON to check for missed symmetry, twinning, or disorder.
- Apply Rigid-Bond Test (ΔU < 0.01 Ų) to validate anisotropic displacement parameters .
- Data Reconciliation :
- Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to identify systematic errors.
- Refine with SHELXL using restraints for problematic regions (e.g., flexible methyl or hydroxyl groups) .
Q. How can impurities in this compound be quantified using reference standards?
- Analytical Workflow :
HPLC-MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate impurities.
Reference Standards : Compare retention times and MS/MS spectra with certified impurities (e.g., methyl ester byproducts or dehydration products) .
- Example : A study on 4-chlorobenzophenone impurities achieved a detection limit of 0.05% using this approach .
Q. What computational methods predict the thermal stability of this compound?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically 150–200°C for esters).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies (BDEs) for the ester and hydroxyl groups.
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to determine activation energy from TGA data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
